molecular formula C8H8FNO B1313877 2-(2-Fluorophenyl)acetamide CAS No. 326-63-6

2-(2-Fluorophenyl)acetamide

Cat. No.: B1313877
CAS No.: 326-63-6
M. Wt: 153.15 g/mol
InChI Key: DJSDMLCYBAQMCB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)acetamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetamide where a fluorophenyl group is attached to the acetamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P-450 enzymes, which are involved in the metabolism of many compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues . It is important to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes hydroxylation and N-dealkylation reactions mediated by cytochrome P-450 enzymes . These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Fluorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2-Fluorophenyl)acetic acid.

    Reduction: Formation of 2-(2-Fluorophenyl)ethylamine.

    Substitution: Formation of various substituted phenylacetamides depending on the substituent introduced.

Scientific Research Applications

2-(2-Fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacetanilide: Similar structure but lacks the acetamide moiety.

    2-Fluorobenzamide: Similar structure but with a benzamide group instead of acetamide.

    2-Fluorophenylacetic acid: Similar structure but with a carboxylic acid group instead of acetamide.

Uniqueness

2-(2-Fluorophenyl)acetamide is unique due to its specific combination of the fluorophenyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSDMLCYBAQMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483293
Record name 2-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-63-6
Record name 2-Fluorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 2-(2-Fluorophenyl)acetamide scaffold in drug discovery?

A: The this compound scaffold has emerged as a promising building block in medicinal chemistry, particularly in the search for novel antifungal agents. Studies have shown that incorporating this scaffold into larger molecules can lead to compounds with enhanced synergistic antifungal activity when combined with existing drugs like fluconazole. [] This suggests that the this compound moiety may play a crucial role in overcoming drug resistance in fungal infections.

Q2: How does the structure of this compound relate to its biological activity?

A: While the provided research doesn't specifically delve into the mechanism of action of this compound as an antifungal, it does highlight the importance of structural modifications for activity. Research focusing on berberine analogs, which share some structural similarities with this compound derivatives, suggests that the presence of specific substituents on the phenyl ring can significantly impact antifungal activity. [] This highlights the need for further structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of compounds containing the this compound scaffold.

Q3: What analytical techniques have been used to characterize this compound and its derivatives?

A: While the provided research doesn't explicitly detail the analytical methods used, it's highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of synthesized compounds. [, ] Additionally, X-ray crystallography was used to determine the crystal structure and hydrogen bonding patterns of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, offering insights into the three-dimensional arrangement of a closely related molecule. []

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